molecular formula C5H7BrO2 B103739 Methyl 2-bromo-2-butenoate CAS No. 17642-18-1

Methyl 2-bromo-2-butenoate

Cat. No. B103739
CAS RN: 17642-18-1
M. Wt: 179.01 g/mol
InChI Key: DMKWWKUPZZAUQL-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-2-butenoate (MBB) is a chemical compound that has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a starting material for the preparation of a variety of compounds, and as a catalyst in biochemical and physiological processes. MBB has been studied extensively in recent years, and its use has become increasingly popular in the laboratory setting.

Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 2-bromo-2-butenoate has been studied extensively in various chemical reactions and synthesis processes. For example, Korhonen et al. (1982) explored the additions of chlorine, bromine, and bromine chloride to trans methyl 2-butenoate, emphasizing the regioisomer proportions and double bond substitution mechanisms (Korhonen, Pitkänen, & Korvola, 1982). Zhang, Shen, and Lu (2018) described cycloaddition reactions involving methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate, leading to the formation of trifluoromethylated pyroglutamates and 2-pyridones derivatives (Zhang, Shen, & Lu, 2018).

Mechanistic Insights and Rationalization

Kaye and Robinson (1998) conducted a study on the regioselectivity patterns in reactions of 2-(halogenomethyl)-2-alkenoic esters with carbon nucleophiles, offering a detailed examination of solvent-dependent regioselectivity (Kaye & Robinson, 1998). Fen-er (2005) improved the synthesis process of E-4-bromo-3-methyl-2-butenoic acid, demonstrating a more efficient approach (Fen-er, 2005).

Safety and Hazards

Methyl 2-bromo-2-butenoate is classified as a hazardous substance. It is highly flammable and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing .

Mechanism of Action

Target of Action

Methyl 2-bromo-2-butenoate, also known as Methyl (Z)-2-bromocrotonate, primarily targets the old yellow enzyme (OYE) in baker’s yeast . This enzyme plays a crucial role in the biotransformation of various compounds.

Mode of Action

The compound interacts with the old yellow enzyme, which catalyzes its biotransformation . This interaction results in the conversion of this compound to Methyl (S)-2-bromobutanoate .

Biochemical Pathways

The biochemical pathway involved in this process is the fermentation pathway in baker’s yeast . The old yellow enzyme catalyzes the transformation of this compound, affecting the downstream production of Methyl (S)-2-bromobutanoate . This compound is a key intermediate for the synthesis of chiral drugs .

Pharmacokinetics

Its biotransformation by the old yellow enzyme suggests that it may be metabolized in organisms that express this enzyme . The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including its chemical structure and the biological context.

Result of Action

The result of this compound’s action is the production of Methyl (S)-2-bromobutanoate . This compound is a key intermediate in the synthesis of chiral drugs , which are important in pharmaceutical applications due to their high selectivity and efficacy.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of the old yellow enzyme and the conditions suitable for yeast fermentation . The compound’s action, efficacy, and stability could be affected by changes in these environmental conditions.

properties

IUPAC Name

methyl (Z)-2-bromobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-3-4(6)5(7)8-2/h3H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKWWKUPZZAUQL-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=O)OC)\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17642-18-1
Record name Methyl 2-bromo-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-2-butenoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-2-butenoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-2-butenoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-2-butenoate
Reactant of Route 5
Methyl 2-bromo-2-butenoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-2-butenoate

Q & A

Q1: What are the main applications of Methyl 2-bromocrotonate in organic synthesis?

A1: Methyl 2-bromocrotonate serves as a versatile reagent in organic synthesis, primarily recognized for its role in vinyl cyclopropanation and oxiranation reactions []. Additionally, it acts as a key component in bisannulation reactions, enabling the formation of two rings in a single molecule []. These reactions are valuable tools for constructing complex molecules relevant to various fields, including medicinal chemistry and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.